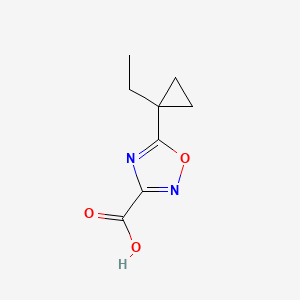
5-(1-Ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a unique combination of a cyclopropyl group and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethylcyclopropylamine with a nitrile oxide, which can be generated in situ from a hydroximoyl chloride and a base. The reaction proceeds through a [3+2] cycloaddition to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
5-(1-Ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The oxadiazole ring can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
5-(1-Ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(1-Ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5-(1-Methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(1-Propylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(1-Butylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid
Uniqueness
5-(1-Ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of an ethylcyclopropyl group and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
5-(1-ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-2-8(3-4-8)7-9-5(6(11)12)10-13-7/h2-4H2,1H3,(H,11,12) |
InChIキー |
ZUQKSOXBDAIGMY-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC1)C2=NC(=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)


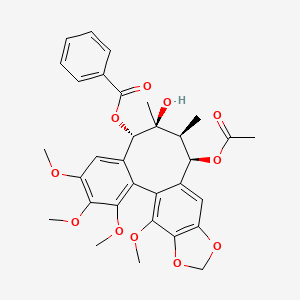
![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)

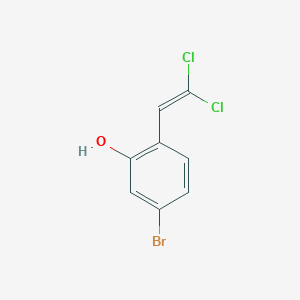
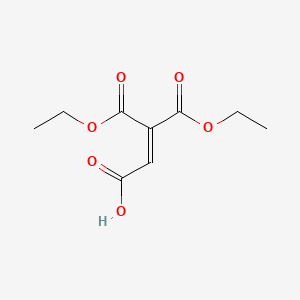

![4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid](/img/structure/B13063023.png)
![2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B13063032.png)
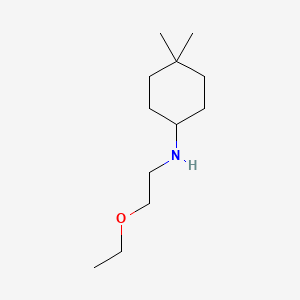
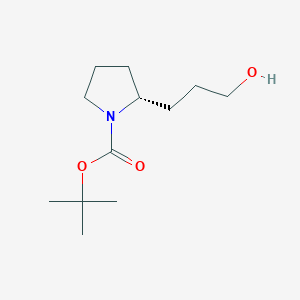
![Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate](/img/structure/B13063042.png)
